6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride is a synthetic compound with significant pharmacological properties. It has been studied primarily for its role as an antithrombotic agent, specifically in inhibiting platelet aggregation. This compound is recognized for its potential therapeutic applications in treating conditions related to thrombosis and hypertension.
The compound has been referenced in various scientific studies and patents, highlighting its synthesis and pharmacological effects. Notably, research published in the Journal of Pharmacology and Experimental Therapeutics outlines its efficacy as a potent inhibitor of platelet aggregation induced by adenosine diphosphate and other agents . Additionally, patents detail its synthesis processes and structural characteristics .
6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride falls under the category of imidazole derivatives and quinazoline compounds. These classes are known for their diverse biological activities, including anti-inflammatory, antihypertensive, and antithrombotic effects.
The synthesis of 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride typically involves several key steps:
Technical details regarding specific reagents and conditions used in these reactions can be found in patent literature .
The molecular formula for 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride is C11H12ClN3O. The compound features a fused bicyclic structure comprising both imidazole and quinazoline rings.
This structure includes a methyl group at position 6 of the imidazole ring and a hydroxyl group on the quinazoline moiety.
6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride participates in various chemical reactions that can modify its functional groups or alter its pharmacological properties. Key reactions include:
Technical details on these reactions typically involve specific conditions such as temperature, solvents used (e.g., dimethyl sulfoxide), and reaction times .
The mechanism by which 6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride exerts its antithrombotic effects primarily involves:
Data from pharmacological studies indicate that the effective concentration required for significant inhibition is less than 1 µg/ml in vitro .
6-Methyl-1,2,3,5-tetrahydroimidazo(2,1-b)quinazolin-2-one hydrochloride has several notable applications:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1